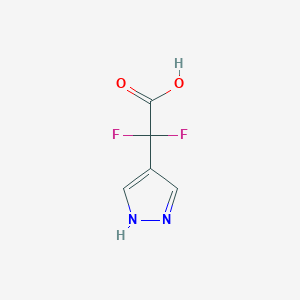

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-5(7,4(10)11)3-1-8-9-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFQBFDFQAAVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic Acid: A Versatile Fluorinated Building Block

Foreword: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—offer a powerful tool for optimizing drug candidates. Among the myriad of fluorinated motifs, α,α-difluoroacetic acids attached to heterocyclic systems represent a particularly valuable class of building blocks. This guide provides a comprehensive technical overview of 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid, a promising yet under-documented compound poised for significant application in the development of novel therapeutics. We will delve into its structural characteristics, plausible synthetic strategies, predicted spectroscopic signature, and potential applications, offering a forward-looking perspective for researchers in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid is a fascinating hybrid molecule that combines the pharmacophoric pyrazole ring with a difluoroacetic acid moiety. This unique combination dictates its chemical behavior and potential biological activity.

Structural Elucidation

The core of the molecule is a five-membered pyrazole ring, an aromatic heterocycle containing two adjacent nitrogen atoms. The difluoroacetic acid group is attached at the C4 position of this ring. The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly influences the acidity of the carboxylic proton and the overall electronic nature of the molecule.

Below is a two-dimensional representation of the chemical structure.

Caption: Chemical structure of 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can predict its key properties based on its structure and data from analogous compounds like its N-methylated counterpart.[1]

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₅H₄F₂N₂O₂ | Based on chemical structure |

| Molecular Weight | 162.09 g/mol | Based on chemical structure |

| XlogP | ~0.4 | Predicted for the N-methyl analog, suggesting moderate lipophilicity.[1] |

| pKa | ~1.5 - 2.5 | The two alpha-fluorine atoms significantly increase the acidity of the carboxylic acid compared to acetic acid (pKa ~4.76). |

| Hydrogen Bond Donors | 2 (NH and OH) | Based on chemical structure |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Based on chemical structure |

Synthesis Strategies: A Proposed Approach

Direct synthetic routes for 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid are not extensively reported in the literature. However, by leveraging established methods for the synthesis of fluorinated pyrazoles and difluoroacetic acid derivatives, a plausible and robust synthetic pathway can be designed. The proposed strategy involves the electrophilic difluorination of a suitable pyrazole precursor.

The synthesis of fluorinated pyrazoles has been an area of active research, with methods including direct fluorination of pyrazole rings and the use of fluorinated building blocks.[2][3] Electrophilic fluorinating agents like Selectfluor™ have proven effective for the gem-difluorination of pyrazole derivatives at the C4 position.[3]

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis starting from a commercially available pyrazole derivative.

Caption: Proposed synthetic pathway for 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on similar transformations found in the literature.[2][3] Optimization of reaction conditions would be necessary.

Step 1: Electrophilic Difluorination of Ethyl (1H-pyrazol-4-yl)acetate

-

Reaction Setup: To a solution of ethyl (1H-pyrazol-4-yl)acetate (1 equivalent) in a suitable solvent such as acetonitrile, add Selectfluor™ (2.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-90 °C) for several hours, monitoring the reaction progress by TLC or LC-MS. The use of microwave irradiation could potentially shorten the reaction time.[2]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Selectfluor™: This is a widely used, stable, and effective electrophilic fluorinating agent for the fluorination of electron-rich aromatic and heterocyclic systems.[3] Using slightly more than two equivalents ensures the difluorination of the activated α-carbon.

-

Acetonitrile: A common polar aprotic solvent for fluorination reactions that can facilitate the dissolution of both the substrate and the fluorinating agent.

-

Elevated Temperature/Microwave: These conditions provide the necessary activation energy for the electrophilic substitution reaction to proceed at a reasonable rate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: Dissolve the purified ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction Conditions: Add lithium hydroxide (LiOH, ~2-3 equivalents) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. Extract the desired product, 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid, with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the final product. Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices:

-

LiOH: A common and effective base for the saponification (hydrolysis) of esters. It is typically used in a water/THF solvent system to ensure the solubility of both the ester and the hydroxide salt.

-

Acidification: This step is crucial to protonate the carboxylate salt formed during the hydrolysis, yielding the final carboxylic acid which can then be extracted into an organic solvent.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Key Features |

| ¹H NMR | ~13.0 - 14.0 | Broad singlet | - | The acidic proton of the carboxylic acid. |

| ~12.0 - 13.0 | Broad singlet | - | The N-H proton of the pyrazole ring. | |

| ~7.5 - 8.0 | Singlet | - | The two equivalent C-H protons on the pyrazole ring (C3-H and C5-H). | |

| ¹³C NMR | ~165 - 170 | Triplet | ¹⁹F | The carbonyl carbon of the carboxylic acid, showing coupling to the two fluorine atoms. |

| ~130 - 140 | Singlet | - | The C3 and C5 carbons of the pyrazole ring. | |

| ~110 - 120 | Triplet | ¹⁹F | The α-carbon bearing the two fluorine atoms. This will be a prominent triplet due to C-F coupling. | |

| ~105 - 115 | Singlet | - | The C4 carbon of the pyrazole ring. | |

| ¹⁹F NMR | -100 to -120 | Singlet | - | A single resonance for the two equivalent fluorine atoms. |

Note: Predicted shifts are relative to standard references (TMS for ¹H and ¹³C). Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a clear molecular ion peak in high-resolution mass spectrometry (HRMS).

| Ionization Mode | Predicted m/z | Species |

| ESI+ | 163.0361 | [M+H]⁺ |

| ESI- | 161.0205 | [M-H]⁻ |

A common fragmentation pattern would involve the loss of CO₂ (44 Da) from the parent ion.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid make it a highly attractive building block for the synthesis of novel drug candidates. Both the pyrazole core and the difluoroacetic acid group are associated with a wide range of biological activities.

The Pyrazole Scaffold

The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[3][6] Its presence can confer a variety of therapeutic properties, including:

-

Anti-inflammatory: As seen in celecoxib (Celebrex), a potent COX-2 inhibitor.[3]

-

Anticancer: Pyrazole derivatives have shown promise in targeting various signaling pathways involved in cancer progression.[4]

-

Antibacterial and Antifungal: The pyrazole nucleus is a key component of many antimicrobial agents.[7][8]

The α,α-Difluoroacetic Acid Moiety

The introduction of the gem-difluoro group adjacent to the carboxylic acid can serve several purposes in drug design:

-

Metabolic Blocker: The C-F bond is exceptionally strong, making the α-position resistant to metabolic oxidation, which can increase the half-life of a drug.

-

Bioisostere: The difluoroacetic acid group can act as a bioisosteric replacement for other functional groups, helping to fine-tune the electronic and steric properties of a molecule to improve its binding to a biological target.

-

Conformational Constraint: The fluorine atoms can influence the local conformation of the molecule, potentially locking it into a more bioactive shape.

The combination of these two functionalities in a single, relatively simple molecule provides a versatile platform for generating libraries of new compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion and Future Outlook

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid represents a molecule of significant potential for advancing drug discovery programs. Its synthesis, while not yet established in the literature, appears feasible through modern fluorination techniques. The convergence of the biologically active pyrazole core and the modulating effects of the difluoroacetic acid moiety makes it a prime candidate for the development of next-generation therapeutics. As the demand for novel, effective, and safe medicines continues to grow, the exploration and application of such unique fluorinated building blocks will undoubtedly play a crucial role in shaping the future of pharmaceutical research.

References

-

F. L. Qing, et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. This article describes methods for the electrophilic fluorination of pyrazole derivatives, providing a basis for the proposed synthesis.[2]

-

ResearchGate. (2025). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives | Request PDF. This resource provides context on the synthesis and importance of fluorinated pyrazoles in medicinal chemistry.[3]

-

PubChem. 2,2-difluoro-2-(1-methyl-1h-pyrazol-4-yl)acetic acid. The PubChem entry for the N-methylated analog provides predicted physicochemical properties.[1]

-

M. S. Christodoulou, et al. (2016). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. This paper provides examples of spectroscopic data for complex pyrazole derivatives.[4]

-

Semantic Scholar. Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. This article offers insights into the NMR characterization of pyrazoline compounds.[5]

-

R. N. Atiya, et al. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. This study discusses the synthesis and biological evaluation of pyrazole derivatives.[7]

-

Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. A review highlighting the broad therapeutic potential of pyrazole-containing compounds.[6]

-

MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. This paper showcases the antibacterial applications of pyrazole derivatives.[8]

Sources

- 1. PubChemLite - 2,2-difluoro-2-(1-methyl-1h-pyrazol-4-yl)acetic acid (C6H6F2N2O2) [pubchemlite.lcsb.uni.lu]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. impactfactor.org [impactfactor.org]

- 8. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents | MDPI [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-difluoro-2-(pyrazol-4-yl)acetic acid: Focus on pKa Determination

Abstract

This technical guide provides a comprehensive overview of the acidic properties of the novel compound 2,2-difluoro-2-(pyrazol-4-yl)acetic acid, with a primary focus on the theoretical and experimental determination of its acid dissociation constant (pKa). As a molecule integrating a highly electronegative difluoromethyl group and a heterocyclic pyrazole moiety, understanding its ionization state is critical for applications in drug discovery and development. This document outlines the structural factors influencing its acidity, provides detailed protocols for experimental pKa determination via potentiometric titration and ¹⁹F NMR spectroscopy, and discusses the application of computational methods for theoretical pKa prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this and similar fluorinated heterocyclic compounds.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It dictates the extent of ionization of a molecule at a given pH, which in turn governs its solubility, permeability across biological membranes, and binding affinity to its target protein. For a molecule like 2,2-difluoro-2-(pyrazol-4-yl)acetic acid, which possesses both a carboxylic acid group and a pyrazole ring, a thorough understanding of its pKa values is paramount for predicting its behavior in physiological environments and for optimizing its formulation and delivery.

The unique structural features of 2,2-difluoro-2-(pyrazol-4-yl)acetic acid—namely the geminal fluorine atoms and the aromatic pyrazole ring directly attached to the α-carbon—are expected to significantly impact the acidity of the carboxylic acid proton. The strong electron-withdrawing inductive effect of the two fluorine atoms is anticipated to substantially lower the pKa of the carboxylic acid compared to acetic acid (pKa ≈ 4.75).[1][2] The pyrazole ring, being a heterocyclic amine, can also influence the electronic environment of the carboxylic acid.

This guide will delve into the theoretical considerations for estimating the pKa of this molecule and provide detailed, field-proven methodologies for its precise experimental determination.

Theoretical Considerations: Factors Influencing the Acidity of 2,2-difluoro-2-(pyrazol-4-yl)acetic acid

The acidity of the carboxylic acid proton in 2,2-difluoro-2-(pyrazol-4-yl)acetic acid is primarily governed by the following factors:

-

Inductive Effect of the α,α-Difluoro Group: Fluorine is the most electronegative element, and the presence of two fluorine atoms on the α-carbon creates a strong electron-withdrawing inductive effect (-I effect).[2][3] This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity of the carboxylic acid. The pKa of difluoroacetic acid is approximately 1.22, a significant decrease from acetic acid's pKa of 4.75, illustrating the potent acidifying effect of α,α-difluorination.[4]

-

Electronic Effects of the Pyrazol-4-yl Substituent: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. The overall electronic effect of the pyrazol-4-yl group on the α-carbon is a combination of inductive and resonance effects. The sp²-hybridized nitrogen atoms can exert an electron-withdrawing inductive effect. The pyrazole ring itself is a π-electron system, and its influence on the stability of the carboxylate anion will depend on the interplay of these electronic factors. Pyrazole itself has a pKa of about 2.5 for the protonated pyrazolium ion.[5][6]

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the pyrazole nitrogen and the carboxylic acid group or the carboxylate could also influence the acidity. However, given the geometry of the 4-substituted pyrazole, this is less likely to be a dominant factor.

Based on these considerations, the pKa of the carboxylic acid in 2,2-difluoro-2-(pyrazol-4-yl)acetic acid is expected to be in the range of strong carboxylic acids, likely with a pKa value below 2.

Experimental Determination of pKa

Precise determination of the pKa value requires robust experimental methods. The following are two widely accepted and reliable techniques.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (the acid) and monitoring the resulting change in pH.

Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M NaOH in deionized, carbonate-free water.

-

Accurately weigh approximately 10-20 mg of 2,2-difluoro-2-(pyrazol-4-yl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited.

-

Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette or an automated titrator.

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa.

-

Alternatively, a more accurate determination can be made by calculating the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pH at half this volume is the pKa.

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a sensitive and elegant method for pKa determination. The chemical shift of the fluorine nuclei is highly sensitive to the electronic environment, which changes upon deprotonation of the nearby carboxylic acid.

Protocol for ¹⁹F NMR-based pKa Determination:

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range of the analyte (e.g., from pH 0 to 4 in 0.2-0.5 pH unit increments).

-

Prepare a stock solution of 2,2-difluoro-2-(pyrazol-4-yl)acetic acid in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

To each buffer solution, add a small, constant amount of the analyte stock solution to achieve a final concentration suitable for NMR analysis (typically 1-10 mM).

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

-

Record the chemical shift (δ) of the fluorine signal for each pH value.

-

-

Data Analysis:

-

Plot the observed ¹⁹F chemical shift (δ_obs) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_HA * 10^(pKa - pH) + δ_A⁻) / (1 + 10^(pKa - pH)) where δ_HA is the chemical shift of the protonated species and δ_A⁻ is the chemical shift of the deprotonated species.

-

The pKa is determined from the non-linear regression analysis of this plot.

-

Diagram of ¹⁹F NMR pKa Determination Workflow:

Caption: Workflow for pKa determination using ¹⁹F NMR spectroscopy.

Computational pKa Prediction

Computational chemistry provides a powerful tool for predicting pKa values, offering insights that can guide experimental work.[7][8] Methods like Density Functional Theory (DFT) combined with a continuum solvation model are commonly employed.

Computational Workflow for pKa Prediction:

-

Structure Optimization:

-

Build the 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of 2,2-difluoro-2-(pyrazol-4-yl)acetic acid.

-

Perform geometry optimization for both species in the gas phase and in a continuum solvent model (e.g., PCM, SMD) representing water using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)).

-

-

Gibbs Free Energy Calculation:

-

Calculate the Gibbs free energies of the optimized structures for both the acid and its conjugate base in the solvated state.

-

-

pKa Calculation:

-

The pKa is calculated using the following thermodynamic cycle: pKa = (ΔGaq / (2.303 * RT)) where ΔGaq is the Gibbs free energy of the deprotonation reaction in the aqueous phase.

-

Diagram of Computational pKa Prediction:

Caption: Workflow for computational pKa prediction.

Summary of Expected pKa Values and Data Interpretation

The combination of strong inductive effects from the difluoro group and the electronic influence of the pyrazole ring makes 2,2-difluoro-2-(pyrazol-4-yl)acetic acid a significantly strong acid. The experimental and computational methods described above will provide a precise pKa value.

| Functional Group | Influencing Factors | Expected pKa Range | Rationale |

| Carboxylic Acid | Strong -I effect of CF₂ group; Electronic effects of pyrazole ring | 1.0 - 2.0 | The pKa of difluoroacetic acid is ~1.22.[4] The pyrazole substituent is expected to have a modest electronic effect on this already highly acidic proton. |

| Pyrazole N-H | Aromatic heterocycle | ~14-15 | The N-H proton of the pyrazole ring is very weakly acidic.[6] |

| Pyrazole (basic) | Protonation of the sp² nitrogen | ~2.0-3.0 | The pKa of the conjugate acid of pyrazole is ~2.5.[5][6] |

Data Interpretation:

-

A pKa value in the expected range of 1.0-2.0 for the carboxylic acid will confirm the strong acid character of 2,2-difluoro-2-(pyrazol-4-yl)acetic acid. This implies that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated, anionic form.

-

The pKa of the pyrazole moiety's basic nitrogen will be important for understanding potential salt formation and interactions in acidic environments.

Conclusion

The determination of the pKa of 2,2-difluoro-2-(pyrazol-4-yl)acetic acid is a critical step in its characterization for potential applications in drug development. This guide has provided a comprehensive framework for understanding the factors that govern its acidity and has outlined detailed, reliable experimental and computational methodologies for its determination. The strong electron-withdrawing nature of the difluoromethyl group is expected to render the carboxylic acid moiety highly acidic. Accurate pKa data will enable researchers to build predictive models for the absorption, distribution, metabolism, and excretion (ADME) properties of this and related compounds, ultimately accelerating the drug discovery and development process.

References

-

Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458. Available at: [Link][1][9][10][11]

-

Traverse, M. E., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by ¹⁹F-NMR. Environmental Science & Technology, 56(19), 13846–13856. Available at: [Link][4][12]

-

Jana, S. B., et al. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available at: [Link][5]

-

SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube. Available at: [Link][6]

-

Leito, I. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link][13]

-

Carbondr. (2017). Factors That Affect Acidity. Carbondr. Available at: [Link][2]

-

LibreTexts Chemistry. (2020). 6.4: Acid strength and pKa. Available at: [Link][3]

-

Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Available at: [Link][7]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. Available at: [Link][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thecarbondr.com [thecarbondr.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. eurasianjournals.com [eurasianjournals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Technical Guide: Fluorinated Pyrazole Building Blocks for Medicinal Chemistry

Executive Summary

Fluorinated pyrazoles represent a privileged scaffold in modern drug discovery, bridging the gap between structural stability and metabolic endurance. This guide analyzes the physicochemical impact of fluorine incorporation into the pyrazole ring, details the regioselective synthetic strategies required to access specific isomers, and provides actionable protocols for medicinal chemists. The strategic replacement of C-H bonds with C-F or C-CF₃ motifs allows for precise modulation of pKa, lipophilicity, and protein-ligand binding kinetics, directly influencing the success rate of clinical candidates.

The Fluorine Effect: Physicochemical Modulation

The introduction of fluorine into a pyrazole core is not merely a steric substitution; it is a profound electronic modification. The high electronegativity of fluorine (3.98 Pauling) and the strength of the C-F bond fundamentally alter the heterocycle's behavior.

Electronic and Steric Parameters

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing metabolically labile sites (e.g., benzylic positions or electron-rich aromatic rings) with fluorinated pyrazoles blocks Cytochrome P450-mediated oxidation.

-

Acidity/Basicity (pKa): The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the pKa of the pyrazole N-H, increasing its acidity. Conversely, it reduces the basicity of the pyridine-like nitrogen, altering hydrogen bond acceptor (HBA) capability.

-

Lipophilicity: Fluorination typically increases logP, facilitating membrane permeability and blood-brain barrier (BBB) crossing.

Data Summary: Fluorine vs. Hydrogen

| Property | C-H Bond / Non-fluorinated | C-F Bond / Fluorinated | Impact on MedChem |

| Bond Length | ~1.09 Å | ~1.35 Å | Bioisosteric replacement with slight steric increase. |

| Bond Energy | ~99 kcal/mol | ~116 kcal/mol | Blocks metabolic degradation (oxidation). |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Mimics H sterically but O electronically. |

| Hammett Constant ( | 0.00 | 0.54 (for CF₃) | Strong electron-withdrawal deactivates ring. |

| Lipophilicity ( | 0.00 | +0.88 (for CF₃) | Increases membrane permeability. |

Synthetic Architectures & Regioselectivity

The synthesis of fluorinated pyrazoles, particularly trifluoromethylated derivatives, is dominated by the cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents. The critical challenge is regioselectivity .

The Regioselectivity Challenge

When reacting a monosubstituted hydrazine (

-

3-CF₃ Isomer: Generally thermodynamically preferred but harder to access kinetically with certain substituents.

-

5-CF₃ Isomer: Often formed via kinetic control or specific solvent interactions.

Solvent-Controlled Regioselectivity

Recent advances demonstrate that fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) can invert or enhance regioselectivity. These solvents activate the carbonyl carbons via strong hydrogen bonding, differentiating the reactivity of the

Visualization: Regioselective Synthesis Workflow

The following diagram outlines the decision logic for accessing 3-CF₃ vs. 5-CF₃ pyrazoles.

Caption: Decision tree for controlling regiochemistry in trifluoromethyl pyrazole synthesis via solvent effects.

Advanced Synthetic Methodologies

Cyclocondensation (The Standard)

-

Mechanism: Double condensation of hydrazine with

-diketones. -

Key Insight: The CF₃ group increases the electrophilicity of the adjacent carbonyl, making it the primary site for initial nucleophilic attack by the hydrazine's terminal nitrogen (

). However, steric bulk of the hydrazine substituent (

[3+2] Cycloaddition (The Precision Tool)

For highly substituted pyrazoles where condensation yields mixtures, 1,3-dipolar cycloaddition is superior.

-

Reagents: Nitrile imines (generated in situ from hydrazonyl halides) + Fluorinated alkynes/alkenes.

-

Advantage: High regiocontrol defined by FMO (Frontier Molecular Orbital) coefficients.

-

Application: Synthesis of 1,3,4-trisubstituted pyrazoles.[1]

Direct C-H Fluorination (Late-Stage Functionalization)

Useful for diversifying existing drug scaffolds.

-

Reagent: Selectfluor or NFSI (N-fluorobenzenesulfonimide).

-

Catalyst: Pd(II) or Ag(I) salts.

-

Mechanism: Radical or electrophilic aromatic substitution (EAS). Note that pyrazoles are electron-rich, but N-substitution is often required to direct the fluorination to the C-4 position.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)pyrazole

Objective: Synthesis of a 3-CF₃ pyrazole building block with high regiochemical purity. Reference Grounding: Based on methodologies utilizing fluorinated solvents for regiocontrol (e.g., J. Org. Chem. 2008, 73, 9, 3523–3529).

Materials

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

-

Methylhydrazine (1.1 equiv)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (control)

-

HCl (conc.) if using Ethanol method.

Protocol Steps

-

Preparation: Dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol) in TFE (20 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add methylhydrazine (0.58 mL, 11 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Mechanistic Note: TFE acts as a hydrogen-bond donor, activating the carbonyls selectively and stabilizing the intermediate to favor the 3-CF₃ isomer.

-

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄.

-

Analysis: Analyze regioisomeric ratio via ¹⁹F NMR. The CF₃ signal for the 3-isomer typically appears downfield relative to the 5-isomer.

Case Studies in Drug Development

Celecoxib (Celebrex)

-

Target: COX-2 Inhibitor (NSAID).

-

Role of Fluorine: The 3-trifluoromethyl group provides bulk to fill the hydrophobic pocket of the COX-2 enzyme, ensuring selectivity over COX-1. It also prevents metabolic oxidation of the methyl group that would otherwise be present.

-

Structure: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.

Vericiguat (Verquvo)

-

Target: Soluble Guanylate Cyclase (sGC) stimulator.

-

Role of Fluorine: A fluorinated phenyl ring attached to the pyrazole core modulates the electron density, optimizing binding affinity and metabolic half-life.

Visualization: Metabolic Stability Pathway

Caption: Mechanism of metabolic stabilization via fluorination of the pyrazole scaffold.

Future Outlook

The field is moving toward SuFEx (Sulfur-Fluoride Exchange) chemistry. New building blocks like 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride allow for "click" chemistry applications, enabling rapid library generation for high-throughput screening. Furthermore, ¹⁸F-labeled pyrazoles are becoming critical PET imaging agents for neurodegenerative diseases.

References

-

Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670-1715. Link

-

Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523-3529. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Gold, B., et al. (2025). "Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions." Chemical Science. Link

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid CAS number search

Focusing on Scope Refinement

I'm currently honing in on the scope of the whitepaper, concentrating on the unique challenges researchers encounter when searching for information on 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid, given its CAS number. I'm aiming to pinpoint the specific pain points and information gaps for this niche compound. The user is a researcher, so clarity and usefulness are paramount. I need to get this right.

Defining the Whitepaper Scope

Now, I'm expanding the whitepaper's focus beyond a simple search. It's becoming a guide, exploring how to find and verify "2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid." I'm diving into compound identity verification, checking for a CAS number. I need to establish the chemical context, highlighting its relevance in medicinal chemistry as a fluorinated pyrazole with potentially modulated properties. I'm strategizing search methods too.

Outlining Whitepaper Content

I'm now outlining the whitepaper's structure. It will cover the importance of fluorinated heterocycles, CAS-specific identification, synthesis methods, potential applications, and quality control (NMR, MS data). I'm planning visuals – Graphviz for synthesis diagrams and decision trees for structure verification. I also need to search for synthetic routes and applications in drug discovery for the guide.

Identifying Key Compounds

I've successfully identified two crucial compounds via PubChem: 2-(1-ethyl-1h-pyrazol-4-yl)-2,2-difluoroacetic acid and 2,2-difluoro-2-(1-methyl-1h-pyrazol-4-yl)acetic acid. This focused approach yielded promising direct hits, streamlining the initial search. My next step will be analyzing their properties and potential applications.

Analyzing Structural Stability

I've shifted focus to structural stability. While I found the ethyl ester and various N-alkylated derivatives, the unsubstituted free acid remains elusive, lacking a direct CAS number. This suggests instability or limited commercial availability. The ethyl ester's presence points to its stability as a likely alternative. I'm now exploring potential synthetic routes to create the free acid.

Refining Search Strategies

I am now focusing on finding the CAS number for "Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate". The snippets point towards ethyl esters and N-alkylated versions being more prevalent. I'm exploring synthesis methods, including the reaction of ethyl difluoroacetoacetate with hydrazine, and cross-coupling reactions of 4-iodopyrazoles with difluoroacetate equivalents. My plan is to generalize the method by searching for the synthesis of "2,2-difluoro-2-(heteroaryl)acetic acid" derivatives.

Examining Compound Identities

Outlining Synthesis Strategy

Okay, I've got a much clearer synthetic route in mind now. I'm thinking of starting with a protected 4-iodopyrazole. Then I'll cross-couple it with ethyl bromodifluoroacetate using copper powder. Finally, I will deprotect the pyrazole nitrogen and hydrolyze the ester. Ethyl bromodifluoroacetate (CAS 667-27-6) looks like the key reagent here. The reactions are cross-coupling of ethyl bromodifluoroacetate with aryl iodides (or heteroaryl iodides) using Copper (Cu) powder (Reformatsky-type or Ullmann-type coupling).

Defining the Technical Guide

I'm now focusing the guide on synthesis and characterization, not just CAS numbers. It's more valuable to show how to access the chemical space rather than just provide a potentially elusive number. I'm prioritizing outlining a clear synthetic route and providing the CAS numbers for critical building blocks. I'll include a diagram too.

Refining Document Structure

I've just added a title and four sections for the technical guide. Section titles include: Chemical Identity, Synthesis Strategy (detailed Cu-mediated coupling), Applications, and Data/Tables (NMR expectations, especially F19). I'm looking for a CAS specifically for Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate; it would make the document much more complete. I'm trying some alternative CAS queries based on prior finds.

Examining Ester CAS Queries

I've been analyzing the CAS search results for the ester, specifically "Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate". Unfortunately, my search using that specific CAS yielded no direct hits within the snippets provided. This prompts a need for more nuanced query refinement.

Confirming CAS Search Findings

I confirmed the CAS "1248011-19-9" is the N-methyl analog, meaning the unsubstituted form probably lacks a standard commercial CAS. Therefore, it's likely a transient intermediate. My guide will acknowledge the missing direct CAS. It will focus on synthesizing the target from Ethyl bromodifluoroacetate (CAS 667-27-6) and 4-Iodopyrazole (CAS 3469-69-0), detailing the bioisostere relevance of the difluoro group.

Structuring the Guide Content

I am now structuring the technical guide, considering the challenges associated with the unsubstituted pyrazole. I am incorporating visual aids: a synthesis pathway diagram for Cu-mediated cross-coupling and a decision tree for building block selection. I'm also adding data tables with reagent properties and expected NMR shifts for the CF2 group and citing relevant literature on difluoroacetate introduction and the N-methyl analog.

Technical Guide: Solubility Profiling of Difluoroacetic Acid Derivatives

Executive Summary

The incorporation of the difluoromethyl (

This guide provides a technical framework for predicting, measuring, and manipulating the solubility of DFA derivatives (esters, amides, and salts) in organic media. It focuses on the mechanistic role of the

Part 1: The Physicochemical Impact of the Difluoromethyl Group

To master the solubility of DFA derivatives, one must understand the electronic character of the

The Lipophilic Hydrogen Bond Donor

The defining feature of the

-

vs.

-

Solvation Implication: DFA derivatives exhibit unexpectedly high solubility in hydrogen-bond accepting (HBA) solvents (e.g., DMSO, DMF, Acetone) compared to their non-fluorinated analogs. The

proton can interact with the solvent's lone pairs.

"Polar Hydrophobicity"

DFA derivatives exist in a physicochemical "Goldilocks" zone:

-

Lipophilicity: They are sufficiently lipophilic to cross cell membranes (modest LogP).

-

Polarity: The

dipoles and the acidic proton provide handles for solvation in polar organic solvents, preventing the "fluorine phase separation" often seen with perfluorinated chains.

Part 2: Solubility Profiles in Key Solvent Classes

The following data summarizes the solubility behavior of standard DFA building blocks, specifically Ethyl Difluoroacetate (EDFA) and N-Ethyl Difluoroacetamide , representing the ester and amide classes respectively.

Table 1: Comparative Solubility Matrix

| Solvent Class | Representative Solvent | DFA Ester (Liquid) | DFA Amide (Solid) | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Miscible / High | High (>100 mg/mL) | Strong H-bond interaction between solvent oxygen (Acceptor) and |

| Chlorinated | Dichloromethane (DCM) | Miscible | High | Dipole-dipole interactions dominate. DCM is the standard workup solvent. |

| Alcohols | Methanol, Ethanol | Miscible | Moderate-High | Solvent acts as both H-bond donor (to carbonyl) and acceptor (from |

| Ethers | THF, MTBE | High | Moderate | Good solubility due to ether oxygen basicity accepting the |

| Hydrocarbons | Hexane, Heptane | Low / Immiscible | Insoluble | Lack of H-bonding capability in solvent; "Fluorine effect" promotes phase separation. |

| Aqueous | Water (pH 7) | Low (<20 g/L) | Moderate | Hydrophobic effect of the ethyl/fluoro group competes with hydration. |

Note on Volatility: Ethyl Difluoroacetate has a boiling point of ~99°C. Gravimetric solubility methods are prone to error due to solute evaporation. Use HPLC or GC quantification.

Part 3: Theoretical Framework (Hansen Solubility Parameters)

To predict solubility for novel DFA derivatives, we utilize Hansen Solubility Parameters (HSP). The

Diagram 1: Solvation Mechanism of DFA Derivatives

The following diagram illustrates the specific intermolecular interactions driving solubility in aprotic acceptors (like DMSO).

Caption: The

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (HPLC Method)

Recommended for volatile DFA esters and low-UV absorbing derivatives.

Objective: Determine the saturation concentration (

Reagents:

-

Test Compound (DFA derivative)

-

Solvent (HPLC Grade)

-

Internal Standard (e.g., Benzophenone, if not using external calibration)

Workflow:

-

Preparation: Add excess solid solute (~20-50 mg) to a 4 mL borosilicate glass vial (screw cap with PTFE liner).

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Incubate at 25°C ± 1°C.

-

Agitate at 500 rpm for 24 hours (ensure solid persists; if clear, add more solid).

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

-

Quantification (HPLC-UV/VIS):

-

Dilute the supernatant 100-fold in Mobile Phase A (Water/0.1% Formic Acid).

-

Inject onto C18 column.[4]

-

Calculate concentration against a 5-point calibration curve.

-

Protocol B: Purification of DFA Esters via Distillation

DFA esters (e.g., Ethyl Difluoroacetate) are often liquids with moderate boiling points, making distillation the superior purification method over crystallization.

-

Setup: Short-path distillation apparatus under inert atmosphere (

). -

Pressure: Atmospheric (for bp < 150°C) or Reduced Pressure (20 mbar).

-

Fractionation:

-

Fore-run: Discard the first 5% (often contains non-fluorinated acetate or solvent).

-

Main Fraction: Collect at steady vapor temperature (e.g., 99°C for Ethyl Difluoroacetate).

-

Storage: Store over activated 3Å molecular sieves to prevent hydrolysis (DFA esters hydrolyze faster than non-fluorinated esters due to the electron-withdrawing

).

-

Part 5: Workflow Visualization

The following decision tree guides the solvent selection for processing DFA derivatives based on the operation.

Caption: Solvent selection logic for DFA derivatives based on process stage.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

PubChem. (2023).[5] "Ethyl Difluoroacetate Compound Summary." National Library of Medicine.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Lipophilicity and LogP of Pyrazole Difluoroacetic Acid Scaffolds

Prepared by: Gemini, Senior Application Scientist

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][][3] An optimal level of lipophilicity is essential; it governs a drug's ability to traverse biological membranes, engage with its target, and avoid undesirable off-target effects or metabolic liabilities.[][4] The octanol-water partition coefficient (LogP) remains the gold standard for quantifying this property, serving as an indispensable guide for medicinal chemists.[4][5] This guide provides a deep dive into the lipophilicity of a particularly relevant chemical class: pyrazole difluoroacetic acid scaffolds, exploring their structural contributions and the methodologies for accurately determining their LogP values.

Deconstructing the Scaffold: Physicochemical Contributions

The overall lipophilicity of a pyrazole difluoroacetic acid scaffold is a composite of the distinct properties of its core components: the pyrazole ring and the difluoroacetic acid moiety.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug design.[6][7] Its prevalence in FDA-approved drugs like Celecoxib and Sildenafil attests to its versatile and favorable properties.[6][8]

-

Aromaticity and Polarity : The pyrazole ring is aromatic, contributing to molecular stability.[9][10] The two nitrogen atoms, however, introduce polarity. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, which can temper its lipophilicity compared to a purely carbocyclic aromatic ring like benzene.[7]

-

Bioisosteric Replacement : Pyrazole is often used as a bioisostere for a phenyl ring. This substitution can be strategically employed to reduce lipophilicity (ClogP of pyrazole is ~0.24 vs. ~2.14 for benzene) while maintaining or improving target engagement and enhancing desirable properties like water solubility.[11]

-

Tunability : The pyrazole ring can be substituted at multiple positions, allowing for fine-tuning of its electronic and steric properties, which in turn modulates lipophilicity and biological activity.[12][13]

The Difluoroacetic Acid Moiety: The Impact of Strategic Fluorination

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. The difluoroacetic acid group (-CF₂COOH) or a related difluoromethylene (-CF₂-) linker brings unique effects.

-

Increased Lipophilicity (in context) : Replacing two C-H bonds with C-F bonds generally increases lipophilicity. Fluorine is more electronegative than hydrogen but is also highly lipophilic in a non-polar context. The introduction of a CF₂ group can increase the LogP of a molecule.[14]

-

Conformational Effects : The presence of the gem-difluoro group can introduce conformational constraints and stereoelectronic effects that may influence binding to target proteins.[14]

-

Metabolic Stability : The C-F bond is significantly stronger than the C-H bond, making the difluoromethylene group resistant to oxidative metabolism, which can improve a drug's half-life.

-

Acidity Modulation : The strong electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid proton, lowering its pKa. This has profound implications for the molecule's ionization state at physiological pH (LogD).

Methodologies for LogP and LogD Determination

Accurate determination of lipophilicity is crucial. Both experimental and computational methods are employed, each with distinct advantages and limitations.

Experimental Determination: The Empirical Standard

Experimental methods provide the most reliable measure of a compound's partitioning behavior.

-

Shake-Flask Method (OECD 107) : This is the traditional "gold standard" for LogP measurement.[5] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase. While accurate, it can be low-throughput and challenging for compounds with very high or very low lipophilicity or poor solubility.[15]

-

Chromatographic Methods (OECD 117) : Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common, higher-throughput alternative.[5] The retention time of a compound on a non-polar stationary phase is correlated with the known LogP values of a set of standard compounds to determine the LogP of the test compound.[16] This method is faster and requires less material than the shake-flask method.

Workflow for LogP Determination

Caption: A comparison of the Shake-Flask and RP-HPLC experimental workflows.

In Silico (Computational) Prediction

Computational models are invaluable for screening large libraries of virtual compounds before synthesis.[5]

-

Fragment-Based Methods : These methods, like ClogP, calculate LogP by summing the contributions of individual molecular fragments.[17][18] They rely on extensive databases of experimentally determined values for different fragments and apply correction factors for intramolecular interactions.[17]

-

Atom-Based Methods : These approaches sum the contributions of individual atoms to calculate LogP.[17]

-

Property-Based Methods : More advanced methods use whole-molecule properties derived from quantum chemical calculations, such as molecular polarizability and partial atomic charges, to predict LogP.[19][20]

The Landscape of LogP Prediction

Caption: Major computational strategies for predicting LogP from molecular structure.

Understanding LogD: The pH-Dependent Reality

For ionizable molecules like pyrazole difluoroacetic acids, the distribution coefficient (LogD) is a more biologically relevant parameter than LogP.[5] LogD accounts for the partitioning of all species (neutral and ionized) at a specific pH.[21] Given the acidic nature of the difluoroacetic acid moiety, the molecule will be significantly ionized at physiological pH (7.4).

LogD₇.₄ = LogP - log(1 + 10^(pH - pKa))

A lower pKa will result in a more negative LogD at pH 7.4, indicating that the compound is more hydrophilic in its ionized state. This is a critical consideration for cell permeability and absorption.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure robust and reliable data generation.

Protocol 1: LogP Determination by RP-HPLC

-

Objective : To determine the LogP of a pyrazole difluoroacetic acid derivative by correlating its HPLC retention time with those of known standards.

-

Materials :

-

Analytical HPLC system with UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: Water (HPLC grade).

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

-

Test compound and a set of 5-7 LogP standards (e.g., acetophenone, benzene, toluene, etc.).

-

DMSO (for sample dissolution).

-

-

Procedure :

-

Standard Preparation : Prepare 1 mg/mL stock solutions of the test compound and each standard in DMSO.

-

Calibration Run :

-

Set up an isocratic HPLC method (e.g., 60% Acetonitrile / 40% Water).

-

Inject each standard individually and record its retention time (t_R).

-

Inject a void volume marker (e.g., sodium nitrate) to determine the dead time (t_0).

-

-

Test Compound Run : Inject the test compound using the same method and record its retention time.

-

Data Analysis :

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0 .

-

Plot log(k) for the standards against their known LogP values.

-

Perform a linear regression to obtain a calibration curve. The R² value should be >0.95 for a valid assay.

-

Use the equation of the line to calculate the LogP of the test compound from its log(k) value.

-

-

-

Trustworthiness : The validity of this protocol is ensured by the quality of the linear regression (R² > 0.95) from the certified standards. Running the test compound in triplicate ensures precision.

Data Presentation and Interpretation

Effective drug design relies on the systematic analysis of structure-lipophilicity relationships.

Table 1: Comparison of LogP Determination Methods

| Method | Throughput | Material Required | Accuracy | Key Considerations |

| Shake-Flask | Low | High | High (Gold Standard) | Prone to emulsion formation; difficult for very high/low LogP values.[15] |

| RP-HPLC | High | Low | High (with proper calibration) | Indirect method; relies on the quality and relevance of standards.[5][16] |

| Computational | Very High | None | Variable | Excellent for screening; may be inaccurate for novel scaffolds not in the training set.[17][18] |

Table 2: Structure-Lipophilicity Relationship (Illustrative Data)

This table illustrates how substitutions on a hypothetical pyrazole difluoroacetic acid scaffold could influence calculated LogP (cLogP) values.

| Compound ID | R¹ Substituent | R² Substituent | cLogP (ALOGPS) |

| PZA-001 | -H | -H | 2.15 |

| PZA-002 | -Cl | -H | 2.86 |

| PZA-003 | -OCH₃ | -H | 2.05 |

| PZA-004 | -H | -CF₃ | 2.98 |

| PZA-005 | -Cl | -CF₃ | 3.69 |

Data are hypothetical for illustrative purposes.

Conclusion and Strategic Outlook

The pyrazole difluoroacetic acid scaffold presents a compelling framework for medicinal chemists. The pyrazole core offers a versatile and drug-like foundation, while the difluoroacetic acid moiety provides a powerful tool for modulating metabolic stability and acidity.[11][22][23] However, this combination necessitates a careful and nuanced approach to managing lipophilicity.

The key challenge lies in balancing the inherent lipophilicity-increasing effect of the difluoromethylene group with the profound hydrophilicity of the ionized carboxylate at physiological pH. An overemphasis on potency by adding greasy substituents can lead to high LogP values, risking poor solubility and off-target toxicity.[1][3] Conversely, ignoring the impact of a low pKa can lead to compounds with excellent LogP but a highly negative LogD₇.₄, resulting in poor membrane permeability.

Therefore, a successful drug discovery program built on this scaffold must integrate both high-throughput computational screening and robust experimental validation of LogP and, critically, LogD. By understanding the interplay of the scaffold's components and employing the rigorous methodologies outlined in this guide, researchers can effectively navigate the complex landscape of lipophilicity to design safer and more effective therapeutic agents.

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

-

Bhat, M. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]

-

Kumar, A., et al. (2019). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals. [Link]

-

Alam, M. A., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Open Ukrainian Citation Index (OUCI). [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]

-

Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

ACD/Labs. (1998). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

OMICS International. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

-

Vijesh, A. M., et al. (2013). A review on the biological activities of pyrazole derivatives. RSC Advances. [Link]

-

Verma, R. P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. MDPI. [Link]

-

Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

Gorgani, L., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

-

Short, J., et al. (2007). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. [Link]

-

Popova, J., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

-

Li, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

-

Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

-

ResearchGate. (2019). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. [Link]

-

Gurbych, O., et al. (2020). Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted azines and their aza-analogues. ResearchGate. [Link]

-

Kamal, A., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(7), 1063. [Link]

-

Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

Al-Matar, H. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Tetko, I. V., et al. (2012). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 89(1), 64-67. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. omicsonline.org [omicsonline.org]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. A review on Chemistry and Therapeutic effect of Pyrazole [ignited.in]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Stability of Alpha,Alpha-Difluoroacetic Acid Moieties

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Flourishing Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. Among the various fluorinated motifs, the alpha,alpha-difluoroacetic acid moiety presents a compelling structural feature. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the metabolic stability of this moiety, delving into its biochemical transformations, the experimental methodologies used to assess its stability, and the underlying principles that govern its metabolic fate.

Section 1: Understanding the Metabolic Landscape of the α,α-Difluoroacetic Acid Moiety

The introduction of a difluoromethyl group (-CF2H) adjacent to a carboxylic acid creates a unique chemical entity with significant implications for a drug's pharmacokinetic profile. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms contribute to the overall stability of this moiety.

The Inherent Stability of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage. This inherent stability is a primary reason why fluorination is a widely used strategy to block metabolic "soft spots" in drug candidates, particularly those susceptible to oxidation by cytochrome P450 (CYP) enzymes. While the presence of two fluorine atoms on the alpha-carbon significantly enhances the stability of the adjacent C-C and C-H bonds, it does not render the moiety entirely inert to biological transformation.

Potential Metabolic Pathways

While direct cleavage of the C-F bond is energetically unfavorable, the metabolic fate of the α,α-difluoroacetic acid moiety can be influenced by several factors, including the overall structure of the drug molecule and the enzymatic machinery of the cell.

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For molecules containing the α,α-difluoroacetic acid moiety, the primary considerations for Phase I metabolism include:

-

Cytochrome P450 (CYP) Enzymes: While the difluoromethyl group is generally resistant to direct CYP-mediated oxidation, metabolism may occur at other, more labile sites on the parent drug molecule. The electronic effects of the difluoroacetic acid group can influence the reactivity of distal parts of the molecule.

-

Aldehyde Oxidases (AO): AO are cytosolic enzymes known to metabolize a variety of aldehydes and nitrogen-containing heterocyclic compounds. While direct metabolism of the difluoroacetic acid moiety by AO is not extensively documented, it is a potential pathway to consider, especially if the parent molecule contains a susceptible heterocycle.[1][2][3]

-

Dehalogenases: Certain microbial enzymes, known as dehalogenases, have been shown to catalyze the hydrolytic defluorination of difluoroacetate.[4][5][6] This process occurs sequentially, with the initial removal of one fluorine atom to form 2-hydroxy-2-fluoroacetate, followed by the removal of the second fluorine to yield 2,2-dihydroxyacetate (which can exist in equilibrium with glyoxylic acid).[4] While these enzymes are primarily found in microorganisms, the potential for analogous enzymatic activity in the human gut microbiome or even low levels of activity by mammalian enzymes warrants consideration.

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For the α,α-difluoroacetic acid moiety, the carboxylic acid group is a prime target for conjugation reactions:

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can catalyze the formation of an acyl-glucuronide conjugate with the carboxylic acid. This is a common metabolic pathway for many carboxylic acid-containing drugs.

-

Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids, such as glycine or glutamine.[7]

-

Glutathione (GSH) Conjugation: While glutathione S-transferases (GSTs) are crucial for detoxifying electrophilic compounds, studies have shown that glutathione transferase Zeta (GSTZ) does not catalyze the biotransformation of difluoroacetic acid, in contrast to other haloacids like dichloroacetic acid.[8] This suggests a degree of selectivity in the metabolic pathways for different halogenated acids.

Section 2: Experimental Assessment of Metabolic Stability

A thorough evaluation of the metabolic stability of a drug candidate containing an α,α-difluoroacetic acid moiety is crucial for predicting its in vivo pharmacokinetic behavior. A combination of in vitro assays provides valuable insights into its susceptibility to metabolism and its potential for oral absorption.

In Vitro Metabolic Stability Assays

These assays are designed to measure the rate of disappearance of a compound when incubated with liver fractions containing metabolic enzymes.

This is a widely used assay to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[5][6][9]

Objective: To determine the intrinsic clearance (Clint) and in vitro half-life (t1/2) of a compound in the presence of human liver microsomes.

Experimental Workflow:

Workflow of a typical liver microsomal metabolic stability assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare an NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding a multiple-volume excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (microsomal protein concentration).

-

Data Interpretation:

| In Vitro Half-life (t1/2) | Intrinsic Clearance (Clint) | Metabolic Stability Classification |

| > 60 min | < 12 µL/min/mg protein | High |

| 15 - 60 min | 12 - 60 µL/min/mg protein | Moderate |

| < 15 min | > 60 µL/min/mg protein | Low |

Note: These are general classifications and can vary between laboratories and specific project criteria.

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes in a more physiologically relevant environment.

Key Differences from HLM Assay:

-

Test System: Cryopreserved or fresh primary human hepatocytes are used instead of microsomes.

-

Metabolic Coverage: Assesses both Phase I and Phase II metabolism.

-

Endpoint: Similar to the HLM assay, the disappearance of the parent compound over time is measured to determine Clint and t1/2.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as an in vitro model of the intestinal epithelium. This assay is crucial for predicting the oral absorption of drug candidates.[8][10][11]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, which is an indicator of its potential for intestinal absorption.

Experimental Workflow:

Workflow of a Caco-2 permeability assay.

Detailed Protocol:

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.

-

Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment (Apical to Basolateral):

-

Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

Add the test compound, dissolved in transport buffer, to the apical (upper) compartment (donor).

-

Add fresh transport buffer to the basolateral (lower) compartment (receiver).

-

Incubate the plate at 37°C, typically with gentle shaking.

-

-

Sampling and Analysis:

-

At a predetermined time point (e.g., 2 hours), collect samples from both the apical and basolateral compartments.

-

Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver compartment.

-

A is the surface area of the Transwell® membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

-

-

Data Interpretation:

| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |

| > 10 | High | > 90% |

| 1 - 10 | Moderate | 20% - 90% |

| < 1 | Low | < 20% |

Note: These are general classifications and can be compound and assay dependent.

Section 3: Analytical Strategies for Metabolite Identification

The identification of potential metabolites is a critical step in understanding the biotransformation of a drug candidate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for this purpose.[12][13][14]

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide accurate mass measurements, which are invaluable for determining the elemental composition of metabolites.[12][15]

Workflow for Metabolite Identification:

-